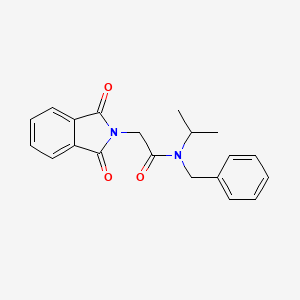

![molecular formula C18H17N5OS B5542327 N'-benzylidene-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5542327.png)

N'-benzylidene-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The research on compounds similar to N'-benzylidene-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide focuses on understanding their molecular and electronic structures, synthesis methods, and potential applications in various fields due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of similar compounds involves the condensation of specific hydrazides with aldehydes or isothiocyanates, followed by cyclization in the presence of alkali or acid to form the desired 1,2,4-triazole or thiazole rings. These processes are often facilitated by the use of catalytic amounts of acids or bases and occur under reflux conditions in suitable solvents like ethanol (Demir et al., 2012; Inkaya et al., 2012).

Molecular Structure Analysis

The molecular structures are characterized using techniques such as IR, NMR, and X-ray diffraction, revealing orthorhombic space groups and detailed geometric parameters. Computational methods like DFT are used to optimize molecular geometries and compare them with experimental data, providing insights into the vibrational frequencies, chemical shifts, and electronic properties (Demir et al., 2012).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cyclization and condensation, to form structurally diverse derivatives with potential biological activities. Their reactivity is influenced by the nature of substituents and the reaction conditions (Salgın-Gökşen et al., 2007).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structures, are closely related to the molecular structure. Orthorhombic crystalline forms and specific space groups are often observed, with detailed dimensions provided by X-ray crystallography (Quoc et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are studied through spectroscopic methods and computational analyses. These compounds exhibit a range of biological activities, which are attributed to their structural features and the presence of specific functional groups. Theoretical studies offer insights into their electronic structures, molecular orbitals, and potential reaction pathways (Mor et al., 2022).

Aplicaciones Científicas De Investigación

Cancer Cell Growth Inhibition

Compounds derived from 4-phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione, including those similar to N'-benzylidene-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide, have shown significant cytotoxicity against various cancer cell lines such as melanoma, breast cancer, and pancreatic cancer. Notably, some compounds have demonstrated higher cytotoxicity specifically against melanoma cell lines, highlighting their potential as selective anticancer agents. Additionally, certain derivatives exhibited potent inhibitory effects on cancer cell migration, suggesting their possible use as antimetastatic candidates (Šermukšnytė et al., 2022).

Antimicrobial and Antitubercular Activities

Research into 1,2,4-triazole and benzimidazole derivatives, related to N'-benzylidene-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide, has unveiled promising antimicrobial and antitubercular properties. These compounds have demonstrated significant activity against a range of bacterial and fungal strains, as well as Mycobacterium tuberculosis, indicating their potential in treating various infectious diseases (Suresh Kumar et al., 2012).

Antidepressant Potential

A series of N'-arylidene-2-(5-aryl-1H-1, 2, 4-triazol-3-ylthio) acetohydrazides, related in structure to N'-benzylidene-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide, were synthesized and tested for their antidepressant activity. One particular compound with a bromo substitution displayed significant antidepressant effects, showcasing the potential of these derivatives in psychiatric medication development (Chelamalla, Akena, & Manda, 2017).

Antioxidant and Antitumor Activities

Derivatives of N'-benzylidene-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide have been studied for their antioxidant and antitumor activities. Compounds incorporating the 1,2,4-triazole moiety have shown promising results in inhibiting the growth of various cancer cell lines. Additionally, some of these derivatives exhibited superior antioxidant capabilities, further supporting their potential therapeutic applications in cancer treatment and prevention of oxidative stress-related diseases (El-Moneim, El‐Deen, & El-Fattah, 2011).

Safety and Hazards

Propiedades

IUPAC Name |

N-[(E)-benzylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5OS/c1-14-20-22-18(23(14)16-10-6-3-7-11-16)25-13-17(24)21-19-12-15-8-4-2-5-9-15/h2-12H,13H2,1H3,(H,21,24)/b19-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHQNECCOOCAGQ-XDHOZWIPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NN=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)N/N=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-chlorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5542249.png)

![[4-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5542257.png)

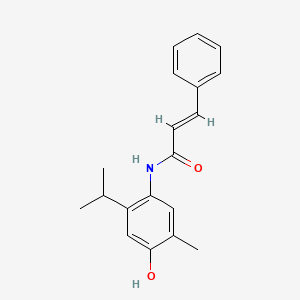

![4-[3-(2-chlorophenyl)acryloyl]morpholine](/img/structure/B5542263.png)

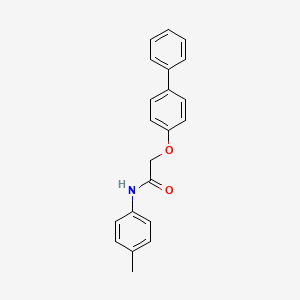

![isobutyl 4-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5542296.png)

![7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5542300.png)

![methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5542305.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5542314.png)

![8-bromo-7-methyl-2,3-dihydro-9H-[1,4]dioxino[2,3-h]chromen-9-one](/img/structure/B5542346.png)

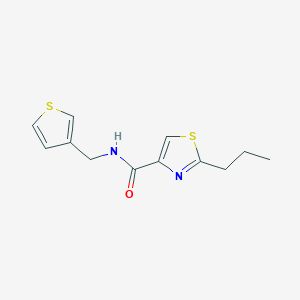

![(4R)-1-(3-furylmethyl)-N-isopropyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5542354.png)

![3-methyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542357.png)